molecular formula C17H17FN2O2 B4412459 2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B4412459
M. Wt: 300.33 g/mol
InChI Key: DYTZCARXDCMPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide, commonly known as PFB, is a chemical compound used in scientific research for its unique properties. It is a small molecule that can be synthesized in the laboratory using various methods. PFB has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

PFB works by reacting with amino acids and peptides in biological samples. The reaction results in the formation of fluorescent derivatives that can be detected using various techniques such as fluorescence spectroscopy. PFB has a high sensitivity and selectivity for certain amino acids and peptides, making it a useful tool in scientific research.
Biochemical and Physiological Effects:
PFB has been shown to have minimal effects on biochemical and physiological processes in biological samples. It is considered to be a non-toxic and non-invasive probe that can be used in a wide range of applications.

Advantages and Limitations for Lab Experiments

The advantages of using PFB in lab experiments include its high sensitivity and selectivity for certain amino acids and peptides, its non-toxic and non-invasive nature, and its ease of use. However, there are also some limitations to using PFB, including its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.

Future Directions

There are many potential future directions for the use of PFB in scientific research. One possible direction is the development of new methods for the detection of amino acids and peptides using PFB. Another potential direction is the use of PFB in drug discovery and development, particularly in the development of new antibiotics. Additionally, PFB could be used in the development of new diagnostic tools for various diseases.

Scientific Research Applications

PFB has been used extensively in scientific research for its unique properties. It is commonly used as a fluorescent probe for the detection of amino acids and peptides in biological samples. PFB has also been used as a labeling agent for proteins and nucleic acids. Additionally, PFB has been studied for its potential use in drug discovery and development.

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-11-19-16(21)13-8-4-6-10-15(13)20-17(22)12-7-3-5-9-14(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTZCARXDCMPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.